molecular formula C16H10O10S B080689 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid CAS No. 10595-31-0

4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid

Cat. No. B080689
CAS RN: 10595-31-0
M. Wt: 394.3 g/mol
InChI Key: AVCOFPOLGHKJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid, also known as DCSP, is a chemical compound that has been widely used in scientific research. It is a sulfonated phthalic acid derivative that has shown great potential in various fields of study, particularly in the areas of biochemistry and physiology.

Mechanism Of Action

4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid exerts its inhibitory effects on enzymes by binding to the active site of the enzyme. This prevents the enzyme from interacting with its substrate, thereby inhibiting its activity. 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to be a competitive inhibitor of carbonic anhydrase and a non-competitive inhibitor of xanthine oxidase.

Biochemical And Physiological Effects

4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of uric acid, which is a key factor in the development of gout. 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has also been shown to reduce the production of aqueous humor, which is important in the treatment of glaucoma. Additionally, 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to reduce the production of gastric acid, which is important in the treatment of peptic ulcers.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the effects of these enzymes on various biochemical and physiological processes. However, one of the limitations of using 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid is its potential for non-specific inhibition of other enzymes. This can lead to unintended effects on other biochemical and physiological processes.

Future Directions

There are several future directions for research involving 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid. One area of research is the development of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid analogs that have improved selectivity and potency. Another area of research is the investigation of the effects of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid on other biochemical and physiological processes. Additionally, 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to have potential as a therapeutic agent for the treatment of various diseases, including gout, glaucoma, and peptic ulcers. Further research is needed to determine the efficacy and safety of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid involves the reaction of phthalic anhydride with 3,4-dihydroxybenzenesulfonic acid in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid can be determined using high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has also been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of uric acid.

properties

CAS RN

10595-31-0

Product Name

4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid

Molecular Formula

C16H10O10S

Molecular Weight

394.3 g/mol

IUPAC Name

4-(3,4-dicarboxyphenyl)sulfonylphthalic acid

InChI

InChI=1S/C16H10O10S/c17-13(18)9-3-1-7(5-11(9)15(21)22)27(25,26)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

AVCOFPOLGHKJQB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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